molecular formula C14H17FN2O3S B2915139 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide CAS No. 1396679-38-1

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2915139
CAS No.: 1396679-38-1
M. Wt: 312.36
InChI Key: GDPSJXRRSHFWPC-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom at the ortho-position of the benzene ring and a 4-morpholinobut-2-yn-1-yl group attached to the sulfonamide nitrogen. This compound’s structural features suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide-based inhibitors are prevalent.

Properties

IUPAC Name

2-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3S/c15-13-5-1-2-6-14(13)21(18,19)16-7-3-4-8-17-9-11-20-12-10-17/h1-2,5-6,16H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPSJXRRSHFWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 4-morpholinobut-2-yne.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in the presence of a base.

    Click Chemistry: Copper(I) catalysts and azides are commonly used reagents for this type of reaction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or azides used. For example, in click chemistry, the product is a triazole derivative.

Scientific Research Applications

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in bioconjugation applications, the compound undergoes click chemistry reactions to form stable triazole linkages. These linkages can be used to attach various biomolecules, enabling their detection or modification.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide (Target) C₁₄H₁₆FN₃O₃S (inferred) ~341.36 4-Morpholinobut-2-yn-1-yl Enhanced solubility (morpholine), rigid alkyne linker
2-fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide C₉H₈FN₃O₂S 241.25 Pyrazole ring Planar structure; hydrogen-bond donor/acceptor capabilities
4-{4-[3-(4-fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide C₂₀H₁₈FN₃O₃S 415.44 Pyrazolone, hydroxybutenylidene Tautomerism potential; complex electronic profile
2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide C₁₈H₁₅F₂N₃O₃S 391.4 Pyridazinone, ethyl linker Hydrogen bonding via pyridazinone oxygen; flexible ethyl spacer
4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide C₂₃H₁₈FNO₃S₂ 439.51 Naphthyl, sulfanyl Bulky substituents; increased lipophilicity
N'-[(4-Fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide C₁₅H₁₃FN₂O₄S 336.34 Benzoate ester, sulfonyl Hydrolytic instability (ester group)

Key Observations :

  • Morpholine vs. Pyrazole () : The morpholine group in the target compound enhances water solubility compared to the pyrazole’s aromatic heterocycle, which may favor membrane permeability.
  • Alkyne Rigidity vs.
  • Bulkiness and Lipophilicity () : Bulky naphthyl and sulfanyl groups in the analogue from increase lipophilicity, which may hinder solubility but enhance tissue penetration.

Electronic and Physicochemical Properties

Computational studies using tools like Multiwfn () can elucidate electronic properties:

  • Electron-Withdrawing Effects : The ortho-fluorine in all compounds withdraws electron density, increasing sulfonamide acidity (pKa ~10–12).
  • Morpholine Contribution : The morpholine’s oxygen and nitrogen atoms donate electron density, moderating the sulfonamide’s acidity compared to pyrazole-containing analogues ().
  • Alkyne Effects : The sp-hybridized carbons in the alkyne linker may delocalize electron density, influencing reactivity in conjugation or cycloaddition reactions.

Biological Activity

Overview

2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is an aromatic sulfonamide compound notable for its unique structural features, including a fluorine atom and a morpholine ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is C14H17FN2O3SC_{14}H_{17}FN_2O_3S. The compound features a benzenesulfonamide core, which is essential for its biological activity, particularly in enzyme inhibition and receptor modulation.

Key Characteristics:

PropertyValue
Molecular Weight302.36 g/mol
IUPAC Name2-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide
SolubilitySoluble in DMSO and other organic solvents
Melting PointNot specified in available literature

The biological activity of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide primarily involves its interaction with specific enzymes and receptors. The compound is believed to act as an enzyme inhibitor, potentially binding to active sites or allosteric sites to modulate enzymatic activities. Additionally, the presence of the morpholine ring enhances its solubility, facilitating better interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of benzenesulfonamides can inhibit cancer cell proliferation. The specific activity of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has been investigated in various cancer models.
  • Enzyme Inhibition : This compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases.
  • Bioconjugation Applications : The compound is utilized in bioconjugation techniques, particularly in the labeling of biomolecules for imaging studies such as positron emission tomography (PET). Its ability to form stable triazole linkages through click chemistry enhances its utility in biomedical research.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduces cell viability at micromolar concentrations, suggesting potent antitumor effects.
  • Mechanistic Insights : Research published in a peer-reviewed journal reported that the compound inhibits the target enzyme by binding competitively, leading to a decrease in substrate conversion rates.
  • Imaging Applications : In preclinical studies, the use of this compound for PET imaging showed promising results, with effective labeling of peptides that could be tracked in vivo.

Comparative Analysis

When compared to similar compounds, 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide demonstrates unique properties due to its fluorine substitution and morpholine structure:

Compound NameBiological ActivityUnique Features
4-fluoro-N-(prop-2-yn-1-yl)benzenesulfonamideModerate enzyme inhibitionLacks morpholine ring
4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamideRadiolabeling for PET imagingIncorporates fluorine for radiolabeling
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamideHigh potency against cancer cellsEnhanced solubility and reactivity

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